molecular formula C25H25N3O6 B393794 ethyl 2-amino-4-{4-nitrophenyl}-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

ethyl 2-amino-4-{4-nitrophenyl}-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B393794
M. Wt: 463.5g/mol
InChI Key: NEZHPNOAUMOHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-amino-4-{4-nitrophenyl}-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, substituted with various functional groups such as amino, methoxy, nitro, and ester groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-{4-nitrophenyl}-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the quinoline core.

    Nitration: The quinoline core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Amination: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Esterification: Finally, the compound is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-amino-4-{4-nitrophenyl}-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride, sodium borohydride, or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amino-substituted quinolines.

Scientific Research Applications

ethyl 2-amino-4-{4-nitrophenyl}-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-{4-nitrophenyl}-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

ethyl 2-amino-4-{4-nitrophenyl}-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 2-amino-1-(4-methoxyphenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Lacks the nitro group, resulting in different chemical and biological properties.

    Ethyl 2-amino-1-(4-hydroxyphenyl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and solubility.

    Ethyl 2-amino-1-(4-methoxyphenyl)-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Substitutes the nitro group with a chloro group, leading to different pharmacological activities.

Properties

Molecular Formula

C25H25N3O6

Molecular Weight

463.5g/mol

IUPAC Name

ethyl 2-amino-1-(4-methoxyphenyl)-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H25N3O6/c1-3-34-25(30)23-21(15-7-9-17(10-8-15)28(31)32)22-19(5-4-6-20(22)29)27(24(23)26)16-11-13-18(33-2)14-12-16/h7-14,21H,3-6,26H2,1-2H3

InChI Key

NEZHPNOAUMOHGD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CCC2)C4=CC=C(C=C4)OC)N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CCC2)C4=CC=C(C=C4)OC)N

Origin of Product

United States

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